Urea, dodecyl-
Overview
Description
“Urea, dodecyl-” is a compound with the molecular formula C13H28N2O . It’s a type of urea derivative. Urea itself is a major component of many daily skincare products and is widely used in the treatment of various skin conditions .
Synthesis Analysis
The synthesis of urea involves a chemical reaction process. For instance, one method involves the electrocatalytic synthesis of urea from nitrate and CO2 . Another method involves the reaction between potassium cyanate and ammonium sulfate .Molecular Structure Analysis
The molecular structure of “Urea, dodecyl-” is complex. It’s known that urea molecules can have different orientations depending on the sign of the charge localized at the surface . The orientation of the urea molecules closely follows the orientation of the neighboring water molecules .Chemical Reactions Analysis
Urea can undergo various chemical reactions. For example, the reaction between diacetyl monoxime and urea in the presence of sulfuric acid, phosphoric acid, thiosemicarbazide, and ferric chloride produces a chromophore .Scientific Research Applications
Enzyme Renaturation : Dodecyl-urea has been utilized in the reversible denaturation of enzymes, facilitating their reactivation after treatment with detergents like sodium dodecyl sulfate. This process involves incubation in concentrated urea and subsequent removal of the detergent, allowing the renaturation of proteins from urea solution (Weber & Kuter, 1971).
Protein Electrophoresis : It plays a role in the electrophoretic transfer of proteins from polyacrylamide gels to nitrocellulose sheets, particularly useful in quantitative protein analysis and detection via various methods including autoradiography and immunological procedures (Towbin, Staehelin, & Gordon, 1979).
Skin Penetration Enhancement : In dermatological research, dodecyl-urea analogues have been assessed as skin penetration enhancers for certain drugs, improving their permeability through the skin (Williams & Barry, 1989).
Proteome Analysis : Dodecyl-urea contributes to the solubilization of the proteome in sodium dodecyl sulfate, which is later exchanged by urea in a process called filter-aided sample preparation (FASP). This method allows for a deeper coverage in proteome analysis (Wiśniewski, Zougman, Nagaraj, & Mann, 2009).
Protein Denaturation Protection : It has been found to exhibit a protective effect against the denaturation of serum albumins caused by urea as well as thermal denaturation. This is due to the electrostatic and hydrophobic interactions of dodecyl-urea with proteins (Khan, Chaturvedi, & Khan, 2013).
Fish Species Identification : Utilized in the analysis and identification of fish species in both raw and processed samples through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where it helps in achieving species-specific protein patterns (Piñeiro et al., 1999).
Epoxy Resin Curing : In materials science, dodecyl-urea has been studied for its effect on the curing of epoxy resins, specifically in the context of using sodium dodecyl sulfate as a denaturant additive (El-Thaher, Mussone, Bressler, & Choi, 2014).
Future Directions
The future directions of “Urea, dodecyl-” research could involve further investigation into its properties and potential applications. For instance, research into therapeutic peptides is one of the hottest topics in pharmaceutical research , and “Urea, dodecyl-” could potentially play a role in this field.
properties
IUPAC Name |
dodecylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13(14)16/h2-12H2,1H3,(H3,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNOAELBRPKVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062222 | |
Record name | Urea, dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, dodecyl- | |
CAS RN |
2158-09-0 | |
Record name | Dodecylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-dodecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, dodecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecylurea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NND8Y36ALX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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